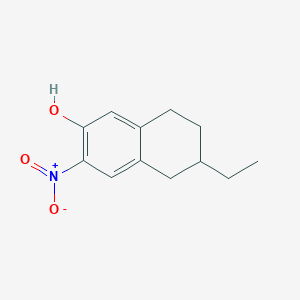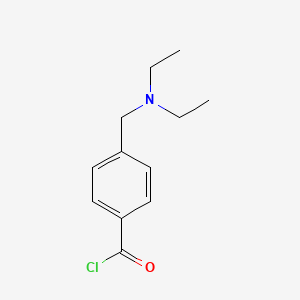
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE
概述
描述
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a tert-butyl group and a methoxy(methyl)amino carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE typically involves multiple steps. One common method involves the protection of the morpholine nitrogen, followed by the introduction of the tert-butyl group through a tert-butyl esterification reaction. The methoxy(methyl)amino carbonyl group is then introduced via a carbamoylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-4-carboxylate
- tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-4-carboxylate
Uniqueness
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE is unique due to its specific structural features, such as the presence of a morpholine ring and the combination of functional groups
属性
CAS 编号 |
868689-64-9 |
|---|---|
分子式 |
C12H22N2O5 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)14-6-7-18-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI 键 |
KLTDXKJVANISAN-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)N(C)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N(C)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)



![2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid](/img/structure/B8320784.png)




![Ethyl 1,6-diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8320832.png)



